molecular formula C18H15NO3 B5910904 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid

4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid

Cat. No. B5910904
M. Wt: 293.3 g/mol
InChI Key: HZHBSDVILMGKSF-GYIPPJPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid, also known as OPAA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a derivative of 2-styrylchromone and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid is not fully understood. However, studies have shown that 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid can inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid can protect neurons from oxidative stress by reducing the production of reactive oxygen species and increasing the production of antioxidant enzymes.
Biochemical and Physiological Effects:
4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid can inhibit the growth of cancer cells, reduce tumor size, and induce apoptosis in cancer cells. 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid can also protect neurons from oxidative stress and reduce inflammation in the brain. In addition, 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid is also soluble in various solvents, which makes it easy to use in different assays. However, 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the results of experiments. In addition, the mechanism of action of 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid. One of the major directions is to further investigate the mechanism of action of 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid. Understanding the mechanism of action can help researchers develop more effective treatments for cancer and neurodegenerative diseases. Another direction is to investigate the potential use of 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid in combination with other drugs for cancer treatment. Finally, more research is needed to investigate the potential use of 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid is a chemical compound that has been extensively researched for its potential use in various scientific applications. 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has anti-cancer properties, can protect neurons from oxidative stress, and improve cognitive function and memory. 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid can be synthesized using different methods, but its mechanism of action is not fully understood. Despite some limitations, 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has several advantages for lab experiments and has several future directions for research.

Synthesis Methods

4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid can be synthesized using various methods, including the Knoevenagel reaction, aldol condensation, and Wittig reaction. The Knoevenagel reaction involves the condensation of 2-styrylchromone with an aldehyde, followed by a decarboxylation reaction to form 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid. The aldol condensation involves the reaction of 2-styrylchromone with an aldehyde or ketone, followed by a dehydration reaction to form 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid. The Wittig reaction involves the reaction of a phosphonium ylide with 2-styrylchromone, followed by a hydrolysis reaction to form 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid.

Scientific Research Applications

4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has been extensively researched for its potential use in various scientific applications. One of the major applications of 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid is in the field of cancer research. Studies have shown that 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has anti-cancer properties and can induce apoptosis in cancer cells. 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has also been studied for its potential use as a neuroprotective agent. Studies have shown that 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid can protect neurons from oxidative stress and reduce inflammation in the brain. 4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

(E)-4-oxo-4-[4-[(E)-2-phenylethenyl]anilino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17(12-13-18(21)22)19-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-13H,(H,19,20)(H,21,22)/b7-6+,13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHBSDVILMGKSF-GYIPPJPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Styryl-phenylcarbamoyl)-acrylic acid

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